molecular formula C35H29N3Na2O9S2 B14428261 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt CAS No. 79234-36-9

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt

Cat. No.: B14428261
CAS No.: 79234-36-9
M. Wt: 745.7 g/mol
InChI Key: CZQNYFSFABWDRS-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound with a molecular formula of C17H11NNa2O8S2 . This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt typically involves multiple steps. The initial step often includes the sulfonation of naphthalene to form 2,7-naphthalenedisulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the complex synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted naphthalene derivatives .

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which may interact with various biological pathways. Additionally, the sulfonic acid groups can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt lies in its complex structure, which imparts specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .

Properties

CAS No.

79234-36-9

Molecular Formula

C35H29N3Na2O9S2

Molecular Weight

745.7 g/mol

IUPAC Name

disodium;5-benzamido-3-[[2-(4-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C35H31N3O9S2.2Na/c39-34-32-25(19-27(48(41,42)43)21-29(32)36-35(40)24-11-5-2-6-12-24)20-31(49(44,45)46)33(34)38-37-28-13-7-8-14-30(28)47-26-17-15-23(16-18-26)22-9-3-1-4-10-22;;/h2,5-8,11-22,39H,1,3-4,9-10H2,(H,36,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

CZQNYFSFABWDRS-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+]

Origin of Product

United States

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